

Terallethrin: A Toxicological Profile in Mammalian Models

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terallethrin is a synthetic pyrethroid insecticide, classified as a Type I pyrethroid due to the absence of an α -cyano group in its structure. Like other pyrethroids, its primary mode of action is the disruption of voltage-gated sodium channels in the nervous system of insects, leading to paralysis and death. While exhibiting high efficacy against target pests, its toxicological profile in mammalian systems is a critical aspect for risk assessment and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data for **Terallethrin** in mammalian models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Properties



Property	Value
Chemical Name	(RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl 2,2,3,3-tetramethylcyclopropanecarboxylate
CAS Number	15589-31-8
Molecular Formula	C17H24O3
Molecular Weight	276.37 g/mol
Appearance	Yellowish-brown to brown oil
Mode of Action	Neurotoxin, acting on sodium channels

Toxicokinetics and Metabolism

Following oral or subcutaneous administration in rats, **Terallethrin** is rapidly absorbed and distributed, primarily to the intestines, liver, and kidneys. The compound is extensively metabolized and rapidly excreted, with the majority of the administered dose eliminated within 7 days, primarily through urine and feces.[1]

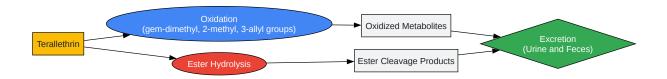
Metabolic Pathway of **Terallethrin** in Rats

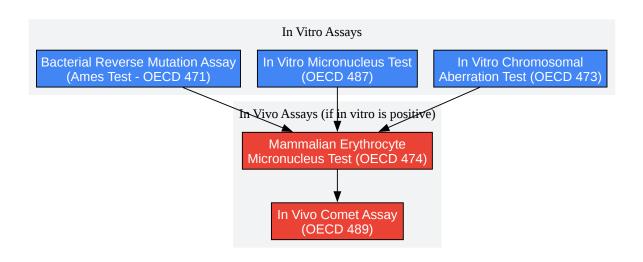
The primary metabolic pathways for **Terallethrin** in rats involve oxidation and ester hydrolysis. [1]

- Oxidation: Major oxidative reactions occur at one of the gem-dimethyl groups on the cyclopropane ring and the 2-methyl and 3-allyl groups of the allethronyl moiety.[1]
- Ester Hydrolysis: The carboxyl ester linkage is cleaved, a common and significant detoxification pathway for pyrethroids.[1]

Interestingly, sex-dependent differences in metabolism have been observed, with hydroxylation at the gem-dimethyl and 3-allyl groups being more dominant in male rats.[1] More than 18 different metabolites have been identified in the urine and feces of rats, with only a very small fraction (0.3%) of the parent compound excreted unchanged in the feces.[1]







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References

- 1. Metabolism of Terallethrin in Rats | CiNii Research [cir.nii.ac.jp]
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